L-Alanyl-L-alanyl-L-leucine

Description

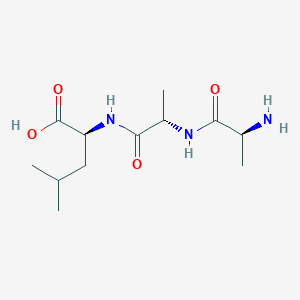

Structure

2D Structure

Properties

CAS No. |

54865-20-2 |

|---|---|

Molecular Formula |

C12H23N3O4 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C12H23N3O4/c1-6(2)5-9(12(18)19)15-11(17)8(4)14-10(16)7(3)13/h6-9H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-,9-/m0/s1 |

InChI Key |

LJTZPXOCBZRFBH-CIUDSAMLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of L Alanyl L Alanyl L Leucine

Spectroscopic Investigations of L-Alanyl-L-alanyl-L-leucine Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the primary and secondary structure of peptides in solution. By analyzing the chemical shifts and coupling constants of atomic nuclei, a detailed picture of the molecular architecture can be constructed.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to the peptide's secondary structure. Although an experimental spectrum for the pure this compound enantiomer is not available, a ¹³C NMR spectrum for the diastereomer DL-Alanyl-L-leucine has been reported and can serve as a close approximation. acs.org

Interactive Data Table: Approximate ¹³C NMR Chemical Shifts for DL-Alanyl-L-leucine acs.org

| Atom | Chemical Shift (ppm) |

| Carbonyl (Leu) | ~175 |

| Carbonyl (Ala) | ~173 |

| α-Carbon (Leu) | ~52 |

| α-Carbon (Ala) | ~50 |

| β-Carbon (Leu) | ~40 |

| γ-Carbon (Leu) | ~25 |

| δ-Carbons (Leu) | ~22, ~23 |

| β-Carbon (Ala) | ~17 |

Note: These values are for the diastereomer DL-Alanyl-L-leucine and may vary slightly for this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and chirality of peptides in solution. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the asymmetric arrangement of chromophores, such as the peptide bonds, in a chiral molecule.

The CD spectrum of a peptide is characterized by distinct spectral features in the far-UV region (typically 190-250 nm). The shape and magnitude of the CD spectrum can be used to estimate the percentage of different secondary structural elements, such as α-helices, β-sheets, and random coils. For a short peptide like this compound, the CD spectrum would likely indicate a predominantly random coil or disordered conformation in aqueous solution, with the potential for transiently populated turn-like structures. researchgate.nethuji.ac.il Studies on similar alanine-rich peptides have shown that they can adopt helical conformations under certain conditions, which would be reflected by characteristic negative bands around 222 nm and 208 nm and a positive band around 190 nm in the CD spectrum. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Molecular Vibrations and Conformational States

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations and conformational states of peptides. These techniques probe the vibrational energy levels of the molecule, which are sensitive to the local structure and hydrogen bonding environment. The most informative vibrational modes for peptide conformational analysis are the amide bands. nih.govleibniz-fli.deshimadzu.com

Amide I: (1600-1700 cm⁻¹) Primarily due to the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the secondary structure. α-helices typically show an Amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit a major component around 1620-1640 cm⁻¹ and often a minor higher frequency component. Random coils and turns have bands in the 1640-1660 cm⁻¹ range. nih.govleibniz-fli.de

Amide II: (1510-1580 cm⁻¹) Arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is also sensitive to conformation and hydrogen bonding.

Amide III: (1220-1300 cm⁻¹) A complex mix of vibrations involving C-N stretching, N-H bending, and other backbone and side-chain modes.

For this compound, analysis of the Amide I band in its FTIR and Raman spectra would be the primary means of assessing its conformational state.

Interactive Data Table: Typical Amide I Frequencies for Different Secondary Structures nih.govleibniz-fli.de

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 |

| Random Coil | 1640 - 1660 |

| β-Turn | 1660 - 1685 |

Normal-coordinate analysis is a computational method used to assign the observed vibrational bands in FTIR and Raman spectra to specific molecular motions. This analysis involves creating a theoretical model of the molecule's vibrational modes and comparing the calculated frequencies with the experimental spectrum. For a tripeptide like this compound, this analysis would involve defining a set of internal coordinates (bond stretches, angle bends, and torsions) and a force field that describes the potential energy of the molecule. By solving the vibrational secular equation, the frequencies and forms of the normal modes can be calculated. Such analyses have been performed on similar peptides like tri-L-alanine, providing a detailed understanding of the vibrational spectra and their relationship to the peptide's conformation. nih.govresearchgate.net

Studying the spectroscopic properties of this compound as a function of temperature can provide insights into its conformational stability and dynamics.

Temperature-Dependent CD Spectroscopy: By monitoring the CD spectrum at different temperatures, one can observe changes in the secondary structure content. For example, an increase in temperature might lead to the unfolding of any ordered structures, which would be reflected as a decrease in the intensity of the characteristic helical or sheet bands and an increase in the features associated with a random coil. Such studies on alanine-rich peptides have shown that they can undergo a temperature-induced transition from a helical to a random coil conformation. acs.orgacs.org

Temperature-Dependent Vibrational Spectroscopy: Temperature-dependent FTIR and Raman studies can reveal changes in hydrogen bonding and local conformation. Shifts in the Amide I band frequency can indicate the disruption of hydrogen bonds and a transition to a more disordered state at higher temperatures.

Mass Spectrometry (MS and Tandem MS) for Sequence Integrity and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure and assessing the purity of peptides like this compound. In a typical MS analysis, the molecule is ionized and its mass-to-charge ratio (m/z) is measured, which should correspond to its calculated molecular weight. For this compound (C₁₂H₂₃N₃O₄), the expected monoisotopic mass is approximately 273.17 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the peptide at its peptide bonds. This process generates a series of characteristic product ions, primarily b- and y-ions, which allow for the determination of the amino acid sequence. For instance, fragmentation of the protonated this compound molecule would yield specific b- and y-ions that confirm the "Ala-Ala-Leu" sequence. High-resolution mass spectrometry can also differentiate this compound from isobaric peptides, such as those containing isoleucine instead of leucine (B10760876), by analyzing the fragmentation patterns. nih.govnih.gov The presence of unexpected ions in the mass spectrum can indicate impurities or modifications to the peptide.

| Ion Type | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Ala | 72.04 |

| b₂ | Ala-Ala | 143.08 |

| y₁ | Leu | 132.10 |

| y₂ | Ala-Leu | 203.14 |

Computational Modeling and Simulation Approaches

Computational methods offer a powerful complement to experimental techniques by providing detailed insights into the molecular structure and dynamics of peptides at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties. researchgate.netijsrst.com These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons within it. aps.orgreading.ac.uk By analyzing the molecular orbitals and electrostatic potential, one can predict regions of the peptide that are likely to be involved in interactions with other molecules.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal how the peptide folds and moves in different environments, such as in water or other solvents. escholarship.orgnih.gov These simulations track the positions and velocities of all atoms in the system, providing a detailed view of the conformational landscape of the peptide. longdom.orgnih.govgithub.com By running simulations under various conditions, researchers can understand how factors like solvent and temperature influence the peptide's preferred shapes. nih.gov

Ab initio quantum chemistry methods are highly accurate computational techniques that can be used to predict various spectroscopic properties of molecules. uni-frankfurt.dekennesaw.edu For this compound, ab initio calculations can predict its vibrational spectra (e.g., infrared and Raman spectra). cas.czmdpi.com These predicted spectra can then be compared with experimental data to validate the computed structure and provide a more detailed understanding of the peptide's vibrational modes. nih.gov

| Method | Information Obtained |

|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, bond parameters |

| Molecular Dynamics (MD) | Conformational changes over time, solvent effects, folding pathways |

| Ab Initio Computations | Prediction of vibrational spectra (IR, Raman) |

X-ray Crystallography for Solid-State Structure Determination

Conformational Flexibility and Environmental Influences (e.g., pH, solvent, temperature)

The conformation of peptides like this compound is not static but is influenced by its environment. Factors such as pH, solvent polarity, and temperature can significantly alter its three-dimensional structure. nih.govnih.gov For example, changes in pH can alter the protonation state of the N-terminal amino group and the C-terminal carboxyl group, which in turn affects the intramolecular and intermolecular interactions. mdpi.comosti.gov The polarity of the solvent can influence which conformations are more stable; in a polar solvent like water, the peptide may adopt a more extended conformation to maximize hydrogen bonding with water molecules, while in a nonpolar solvent, it might fold to form intramolecular hydrogen bonds. researchgate.net Temperature affects the kinetic energy of the molecule, and higher temperatures can lead to a wider range of accessible conformations. nih.gov

Biochemical Roles and Enzymatic Interactions of L Alanyl L Alanyl L Leucine

Function as a Building Block in Protein and Peptide Biogenesis

L-Alanyl-L-alanyl-L-leucine, a tripeptide, is fundamentally composed of the amino acids L-alanine and L-leucine, which are essential building blocks for the synthesis of proteins and peptides. Amino acids are the foundational units that polymerize to form polypeptide chains, which in turn fold into functional proteins. khanacademy.orgtechnologynetworks.com Leucine (B10760876) is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet from protein-containing foods like meats, dairy products, and legumes. wikipedia.org Alanine (B10760859), while non-essential, is also a crucial component in protein structure. technologynetworks.com

The formation of peptides and proteins occurs through a process called translation, where a sequence of amino acids is linked together by peptide bonds. khanacademy.org These bonds are formed via a condensation reaction where the carboxyl group of one amino acid links to the amino group of another. longdom.org As a tripeptide, this compound represents a short chain of these linked amino acids. While it is not a final protein product itself, it can be an intermediate in protein digestion or a component of larger polypeptide structures. The assimilation of dietary protein involves the breakdown into smaller oligopeptides (like di- and tripeptides) and free amino acids, which are then absorbed and utilized by cells to build new proteins required for various physiological functions, including tissue repair and nutrient absorption. technologynetworks.comnih.gov

Interaction with Peptidases and Proteolytic Enzymes

The breakdown of peptides like this compound is a critical process in protein metabolism, facilitated by a class of enzymes known as peptidases or proteases. longdom.org These enzymes catalyze the hydrolysis of peptide bonds—the chemical bonds that link amino acids together. khanacademy.org

Peptide bond hydrolysis is the process of breaking the bond between two amino acids by adding a water molecule. longdom.org This can be achieved non-specifically with strong acids, but within biological systems, it is a highly regulated process carried out by proteolytic enzymes. khanacademy.org The rate and specificity of this cleavage are determined by the enzyme's kinetic properties and the amino acid sequence of the substrate peptide. nih.gov

Enzymes exhibit specificity, meaning they preferentially cleave peptide bonds adjacent to certain amino acids. For instance, chymotrypsin, a digestive enzyme, can slowly cleave bonds after leucine. pearson.com Leucine aminopeptidases are enzymes that specifically cleave N-terminal residues from peptides and proteins. acs.org The kinetics of such reactions can be influenced by the residues near the cleavage site. For example, the presence of acidic amino acids near a cleavage site can significantly slow down the rate of hydrolysis by the enzyme trypsin. acs.org The stereochemistry of the amino acids also plays a crucial role; both carboxypeptidase A and leucine aminopeptidase (B13392206) hydrolyze bonds between L-amino acids much faster than those involving D-amino acids. acs.org

Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including peptidases, responsible for the degradation of proteins and other macromolecules. The lysosomal enzyme acid alpha-glucosidase (GAA), for example, undergoes complex proteolytic processing within the lysosome to become active. nih.gov This indicates that lysosomal proteases are capable of recognizing specific sequences to process protein precursors into their mature forms.

The specificity of these hydrolases is crucial for controlled protein turnover. While detailed studies on the specific interaction of this compound with the full range of lysosomal hydrolases are not extensively documented in the provided results, the general principles of protease specificity apply. The enzyme would recognize the specific sequence of alanine and leucine residues to catalyze the cleavage of the peptide bonds. This enzymatic action is determined not only by the amino acids directly adjacent to the bond but also by residues that are further away, influencing the enzyme's ability to bind and cleave the substrate. acs.org

Mechanisms of Biological Pathway Modulation

While small peptides can serve as building blocks, their constituent amino acids, particularly leucine, are also potent signaling molecules that can modulate critical biological pathways.

Leucine is well-established as a key regulator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and protein synthesis. physiology.orgefdeportes.comfrontiersin.org When this compound is hydrolyzed, the released leucine can act as a signal indicating amino acid availability. nih.gov This leucine signal is sufficient to activate mTORC1 (mTOR complex 1), a key event in promoting muscle protein synthesis. physiology.orgyoutube.com

The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). efdeportes.comfrontiersin.orgscielo.br This cascade of events enhances the translation of mRNA into protein, thereby stimulating protein synthesis in tissues like skeletal muscle. efdeportes.comnih.govresearchgate.net The mTOR pathway is a point of convergence for various signals, including growth factors like insulin (B600854) and nutrient availability, with leucine playing a direct, insulin-independent role in its activation. scielo.brnih.govdiabetesjournals.org Leucine has also been shown to facilitate insulin signaling through a G protein-dependent pathway in hepatocytes. nih.gov

| Component | Role in the Pathway | Effect of Leucine |

|---|---|---|

| mTOR (mechanistic Target of Rapamycin) | Central kinase that regulates cell growth and protein synthesis. frontiersin.org | Activated. efdeportes.com |

| mTORC1 (mTOR Complex 1) | Multi-protein complex that senses amino acid availability. physiology.org | Activated, leading to downstream signaling. frontiersin.org |

| S6K1 (S6 Kinase 1) | A downstream target of mTORC1, promotes protein synthesis. frontiersin.org | Phosphorylated and activated. efdeportes.com |

| 4E-BP1 (eIF4E-Binding Protein 1) | An inhibitor of translation initiation. efdeportes.com | Phosphorylated, leading to its inactivation and promoting translation. scielo.br |

Cellular Uptake and Transport Mechanisms of this compound Analogs

The entry of peptides and their analogs into cells is mediated by specific transporter proteins embedded in the cell membrane. For di- and tripeptides, the primary transporters belong to the peptide transporter (PTR) family, also known as the Solute Carrier 15 (SLC15) family. nih.govresearchgate.net These transporters move di- and tripeptides across the cell membrane, but typically not single amino acids or peptides of four or more residues. nih.govnih.gov

There are two major peptide transporters: PEPT1 and PEPT2. nih.gov

PEPT1 is a high-capacity, low-affinity transporter found predominantly in the small intestine, where it plays a major role in absorbing dietary di- and tripeptides. researchgate.netsolvobiotech.com

PEPT2 is a high-affinity, low-capacity transporter with a wider distribution, including the kidneys, where it reabsorbs peptides, and the brain. nih.govresearchgate.netjst.go.jp

These transporters are proton-coupled, meaning they use the electrochemical proton gradient across the membrane as a driving force for uptake. nih.govsolvobiotech.com this compound, being a tripeptide, would be a substrate for these transporters. Studies have shown that a wide range of di- and tripeptides can inhibit the uptake of a labeled substrate like glycylsarcosine, indicating they share a common transport mechanism. nih.govportlandpress.com

Once inside the cell, these small peptides are typically hydrolyzed by cytoplasmic enzymes into their constituent free amino acids. nih.gov The individual amino acids, like alanine and leucine, are then transported by different systems. For example, alanine is transported by the sodium-dependent System A, while leucine is taken up by the sodium-independent System L. nih.gov

| Transporter | Affinity | Capacity | Primary Location | Primary Function |

|---|---|---|---|---|

| PEPT1 | Low solvobiotech.com | High solvobiotech.com | Small Intestine researchgate.net | Absorption of dietary di- and tripeptides. solvobiotech.com |

| PEPT2 | High researchgate.net | Low researchgate.net | Kidney, Brain nih.govjst.go.jp | Reabsorption of peptides from filtrate and cerebrospinal fluid. nih.govresearchgate.net |

Role of Organic Anion Transporters (OATs)

Organic Anion Transporters (OATs) are members of the SLC22 family of solute carriers, which play a crucial role in the transport of a wide range of endogenous and exogenous organic anions. mdpi.comnih.gov These transporters are critical for the absorption, distribution, and excretion of various substances, including drugs, toxins, and metabolites. nih.gov They are primarily expressed in tissues that form barriers, such as the kidneys, liver, and brain. nih.gov

Direct studies on the transport of the specific tripeptide this compound by OATs are not available in current scientific literature. However, research on structurally related molecules provides insight into the potential for such interactions. At physiological pH, this compound exists as an anion due to the presence of a C-terminal carboxyl group, while the N-terminal amino group is part of a peptide bond. This anionic character is a key determinant for recognition by OATs.

A pertinent study investigated the transport of N-acetyl-L-leucine, an amino acid derivative where the N-terminal amino group is acetylated, effectively neutralizing its positive charge and rendering the molecule an anion. This modification was found to switch the molecule's transport mechanism from the L-type Amino Acid Transporter (LAT1) to OATs. nih.gov Specifically, N-acetyl-L-leucine was identified as a substrate for both OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.gov This finding demonstrates that the OAT family is capable of transporting modified amino acids that possess a net negative charge, a characteristic shared by this compound. The affinity for this transport was found to be in the millimolar range, suggesting a low-affinity transport system. nih.gov

Given that this compound is a small, anionic peptide, it is plausible that it could be recognized as a substrate by members of the OAT family. The transport of N-acetyl-L-leucine by OAT1 and OAT3 provides a strong rationale for investigating whether this tripeptide is also a substrate for these or other OAT isoforms.

| Transporter | Substrate | Key Findings |

| OAT1 (SLC22A6) | N-acetyl-L-leucine | Functions as a transporter for the anionic amino acid derivative N-acetyl-L-leucine. nih.gov |

| OAT3 (SLC22A8) | N-acetyl-L-leucine | Functions as a transporter for the anionic amino acid derivative N-acetyl-L-leucine. nih.gov |

Interaction with Monocarboxylate Transporters (MCTs)

The Monocarboxylate Transporter (MCT) family, encoded by the SLC16A gene family, consists of 14 members. wikipedia.org The best-characterized members, MCT1-4, are proton-coupled transporters responsible for the rapid transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. wikipedia.orgresearchgate.net These transporters are vital for cellular metabolism and pH homeostasis. nih.gov

While the primary substrates for MCTs 1-4 are small monocarboxylic acids, emerging evidence indicates that the substrate specificity of the broader MCT family is more diverse. Research on N-acetyl-L-leucine has revealed that it is not only a substrate for OATs but is also transported by MCT1 (SLC16A1). nih.gov This demonstrates that MCT1 can transport molecules larger and structurally more complex than its classic substrates like lactate.

Furthermore, recent studies have identified other members of the MCT family as transporters of oligopeptides. Specifically, MCT13 (SLC16A13) has been characterized as a novel plasma membrane oligopeptide transporter. nih.govresearchgate.net This discovery directly links the SLC16 family to the transport of di- and tripeptides, suggesting that members beyond the well-known peptide transporters (PEPT1 and PEPT2 from the SLC15 family) are involved in peptide transport. nih.govresearchgate.net The study on MCT13 indicated its potential role in the basolateral transport of oligopeptides in intestinal epithelia. nih.gov

Although direct experimental evidence for the transport of this compound by any MCT isoform is currently lacking, these findings provide a strong basis for a potential interaction. The demonstrated transport of the related molecule N-acetyl-L-leucine by MCT1 and the characterization of MCT13 as an oligopeptide transporter suggest that the tripeptide this compound could be a substrate for certain members of the MCT family.

| Transporter | Substrate(s) | Key Findings |

| MCT1 (SLC16A1) | N-acetyl-L-leucine | Transports the anionic amino acid derivative N-acetyl-L-leucine, indicating a broader substrate specificity than simple monocarboxylates. nih.gov |

| MCT13 (SLC16A13) | Oligopeptides, Peptidomimetics | Functions as a novel efflux transporter of oligopeptides and peptidomimetics, potentially involved in their transport across intestinal epithelia. nih.govresearchgate.net |

Applications in Peptide Design and Biomaterials Research

L-Alanyl-L-alanyl-L-leucine as a Building Block for Complex Peptide Structures and Polymeric Systems

The synthesis of complex peptide structures and advanced polymeric systems relies on the selection of appropriate amino acid building blocks to impart desired chemical and physical properties. L-Alanine and L-Leucine are fundamental components in this process, and their combination in the tripeptide this compound (Ala-Ala-Leu) offers a simple, hydrophobic motif that can be integrated into larger molecular architectures. masterorganicchemistry.comwikipedia.org

Short peptide sequences are frequently used as repeating units to create polypeptide-based polymers with unique characteristics. For instance, polymers rich in proline and alanine (B10760859) have been developed as alternatives to Polyethylene glycol (PEG), exhibiting high solubility and a disordered conformation that can increase the hydrodynamic volume of conjugated pharmaceuticals. nih.gov Similarly, elastin-like polypeptides, which often feature hydrophobic sequences, can be designed to exhibit thermal responsiveness. nih.gov

| Amino Acid | Abbreviation | Side Chain Property | Key Role in Polymer/Peptide Structures |

|---|---|---|---|

| L-Alanine | Ala (A) | Small, non-polar | Provides structural simplicity and can promote helical conformations. Used in linkers to create defined spacing. nih.gov |

| L-Leucine | Leu (L) | Hydrophobic, branched | Contributes strong hydrophobic interactions, driving protein folding and the self-assembly of peptide-based materials. nih.govmdpi.com |

Integration into Novel Biomaterials and Nanotechnology Platforms

Peptide-based biomaterials are at the forefront of biomedical research due to their biocompatibility, biodegradability, and functional versatility. mdpi.com Sequences like this compound can be integrated into these materials to control their assembly and function at the nanoscale.

Tissue engineering scaffolds aim to mimic the native extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation. nih.govfrontiersin.orgmdpi.com Self-assembling peptides are a key class of materials used for this purpose. These peptides typically have an amphiphilic design, containing both hydrophobic and hydrophilic domains that drive their assembly into nanofibers in aqueous conditions. These fibers then entangle to form a hydrogel scaffold. nih.gov

The hydrophobic nature of the this compound sequence makes it a suitable candidate for the hydrophobic block in such amphiphilic peptides. Motifs rich in leucine (B10760876) are known to participate in structures like leucine zippers, which are involved in protein-protein interactions and can be engineered into self-assembling hydrogel systems for tissue regeneration. nih.gov The incorporation of the Ala-Ala-Leu sequence could drive the necessary hydrophobic interactions for the formation of stable nanofibers, which are the fundamental components of the tissue scaffold.

| Peptide Sequence/Motif | Primary Function | Relevance of Ala-Ala-Leu |

|---|---|---|

| RGD (Arg-Gly-Asp) | Promotes cell adhesion by binding to integrin receptors. | Could be combined with RGD in an amphiphilic design, where Ala-Ala-Leu forms the structural, self-assembling component. |

| IKVAV (Ile-Lys-Val-Ala-Val) | A laminin-derived sequence that promotes neurite outgrowth. frontiersin.org | Like IKVAV, Ala-Ala-Leu is composed of simple, aliphatic amino acids, suggesting its potential as a biocompatible structural element. |

| Leucine Zipper | Dimerization domain that can drive hydrogel formation through coiled-coil interactions. nih.gov | The high leucine content in Ala-Ala-Leu is consistent with the hydrophobic residues required for leucine zipper formation. |

Peptide hydrogels are three-dimensional networks of self-assembled peptide nanofibers that can hold large amounts of water. nih.govnih.gov The properties of these hydrogels—such as their mechanical stiffness, pore size, and responsiveness to stimuli—are directly encoded in the amino acid sequence of the constituent peptides. nih.govresearchgate.net The self-assembly process is governed by a balance of non-covalent forces, including hydrogen bonding, electrostatic interactions, and, crucially, hydrophobic interactions. acs.org

In the design of amphiphilic peptides for hydrogelation, a hydrophobic tail is often attached to a hydrophilic head. The this compound tripeptide can function as a concise and effective hydrophobic component. Its incorporation into a peptide sequence would promote aggregation and nanofiber formation in an aqueous environment, leading to hydrogelation. mdpi.com The specific arrangement and hydrophobicity of the Ala-Ala-Leu sequence would influence the packing of the peptides within the nanofiber, thereby affecting the resulting hydrogel's mechanical properties, such as its storage and loss moduli. nih.gov

| Interaction Type | Description | Potential Contribution of Ala-Ala-Leu |

|---|---|---|

| Hydrophobic Interactions | The tendency of non-polar molecules to aggregate in aqueous solution. | This is the primary driving force. The leucine and alanine side chains would be shielded from water, promoting peptide self-assembly. |

| Hydrogen Bonding | Forms between the peptide backbones (amide and carbonyl groups). | Ala-Ala-Leu allows for the formation of a regular hydrogen-bonding network (e.g., β-sheets) that stabilizes the nanofiber structure. |

| van der Waals Forces | Weak interactions between closely packed atoms. | The aliphatic side chains of alanine and leucine contribute to tight packing within the core of the nanofiber, enhancing stability. |

Peptide Conjugation Strategies and Drug Delivery Vehicle Design

Peptide conjugation is a chemical strategy used to link peptides to other molecules, such as drugs, proteins, or polymers. This approach is often used to create sophisticated drug delivery systems with improved stability, solubility, and targeting capabilities. nih.gov

In many advanced drug delivery systems, particularly antibody-drug conjugates (ADCs), a linker or spacer is used to connect the therapeutic payload to the carrier molecule. nih.gov Short oligopeptides are frequently employed as spacers because their cleavage can be controlled by specific enzymes present at the target site, such as a tumor. This allows for the controlled, site-specific release of the drug.

Peptide linkers such as Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) are well-studied examples that are designed to be cleaved by lysosomal proteases like cathepsin B. nih.govcreative-biolabs.com The sequence this compound could similarly function as an oligopeptidic spacer. Its susceptibility to cleavage would be determined by its recognition by specific peptidases. Research on the related tetrapeptide, Ala-Leu-Ala-Leu, has identified it as a peptidase-labile sequence suitable for linking drugs to carriers. cpcscientific.com Furthermore, studies on neoantigen vaccines have shown that linkers based on alanine residues can promote more efficient antigen processing and presentation compared to other common spacers like GGGS, indicating the utility of alanine-rich sequences in biological systems. nih.gov The Ala-Ala-Leu sequence, therefore, represents a simple, flexible, and potentially biodegradable spacer for connecting a drug to its delivery vehicle.

The stability of a peptide-drug conjugate during circulation in the bloodstream is critical to its safety and efficacy. purdue.edunih.gov The chemical nature of the linker is a key determinant of this stability. creative-biolabs.com An ideal linker should remain intact in plasma but be readily cleaved upon reaching the target tissue or cell. nih.gov

The release of a drug from a conjugate containing an this compound spacer would depend on the enzymatic environment. The rate of peptide bond hydrolysis is highly dependent on the amino acid sequence. nih.gov For example, studies comparing Val-Ala and Val-Cit linkers show that even subtle changes to the peptide sequence can significantly impact plasma stability and the rate of drug release. nih.govmdpi.com The stability of a conjugate with an Ala-Ala-Leu linker would need to be empirically determined by incubation in plasma and with specific lysosomal enzymes. The hydrophobic character of the sequence would likely influence its interaction with the active sites of proteases, thereby modulating its cleavage rate and controlling the release profile of the conjugated drug.

| Peptide Spacer | Typical Cleavage Enzyme | Key Characteristic | Potential Role of Ala-Ala-Leu |

|---|---|---|---|

| Val-Cit (Valine-Citrulline) | Cathepsin B | Widely used in ADCs; efficient cleavage inside lysosomes. creative-biolabs.com | Could offer an alternative cleavage profile for different proteases. |

| Val-Ala (Valine-Alanine) | Cathepsin B | Demonstrates good stability and hydrophilicity. nih.gov | The Ala-Ala-Leu sequence is more hydrophobic, which may alter enzyme kinetics and cell permeability. |

| GGFG (Gly-Gly-Phe-Gly) | Cathepsin B | Used in macromolecular prodrugs for tumor-specific release. nih.gov | As a simple aliphatic sequence, Ala-Ala-Leu may provide a different rate of release compared to sequences with aromatic (Phe) residues. |

Q & A

Basic Synthesis Protocols

Q: What are the established protocols for synthesizing L-Alanyl-L-alanyl-L-leucine, and what methodological considerations are critical for ensuring peptide bond fidelity? A: The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Wang resin or Rink amide resin for C-terminal amidation .

- Coupling agents : HOBt/DIC or HATU/DIPEA for efficient amide bond formation, with real-time monitoring via Kaiser tests .

- Deprotection : 20% piperidine in DMF to remove Fmoc groups.

- Purification : Reverse-phase HPLC with a C18 column, using acetonitrile/water gradients (0.1% TFA) to isolate the tripeptide. Purity is validated by ≥95% HPLC area-under-curve (AUC) and mass spectrometry (MS) .

Critical considerations : Side reactions (e.g., aspartimide formation) require pH control (6.5–7.5) during synthesis .

Advanced Data Contradiction Analysis

Q: How can researchers resolve contradictions between mass spectrometry (MS) and nuclear magnetic resonance (NMR) data when characterizing this compound purity? A: Contradictions often arise from:

- Ion suppression in MS : Adjust ionization parameters (e.g., ESI voltage) or use matrix-matched calibration .

- NMR solvent artifacts : Use deuterated DMSO or D₂O to avoid proton exchange interference .

- Degradation during analysis : Validate sample stability via time-course HPLC (e.g., 0, 6, 24 hours) .

Methodological resolution : Cross-validate with circular dichroism (CD) spectroscopy to confirm stereochemical integrity and quantify enantiomeric excess via chiral HPLC .

Basic Analytical Techniques

Q: What analytical techniques are most effective for confirming the stereochemical integrity of this compound, and how should experimental parameters be optimized? A:

- Chiral HPLC : Use a Chirobiotic T column with methanol/water (70:30) + 0.1% formic acid. Retention time shifts indicate D/L contamination .

- Circular Dichroism (CD) : Measure ellipticity at 190–250 nm; α-helix signatures (208 nm, 222 nm) confirm L-configuration .

- Marfey’s reagent : Derivatize hydrolyzed amino acids and compare retention factors against L/D standards via HPLC .

Advanced Stability Studies

Q: Under what experimental conditions does this compound exhibit instability, and how can degradation pathways be systematically investigated? A: Instability is observed in:

- Acidic/basic conditions : Degradation at pH < 4 or > 8 via hydrolysis of Ala-Leu bonds. Monitor via LC-MS/MS over 72 hours .

- Oxidative stress : Use H₂O₂ (1–5 mM) to simulate ROS-induced cleavage; identify fragments via MALDI-TOF .

Pathway analysis : Employ kinetic modeling (e.g., first-order decay constants) and Arrhenius plots to predict shelf-life under storage conditions .

Basic Enzymatic Hydrolysis Design

Q: What are the best practices for designing enzymatic hydrolysis experiments to study the cleavage specificity of this compound? A:

- Enzyme selection : Trypsin (cleaves C-terminal to Arg/Lys) or leucine aminopeptidase (N-terminal specificity) .

- Buffer optimization : 50 mM Tris-HCl (pH 7.5), 1 mM CaCl₂ for metalloproteases; 37°C incubation .

- Kinetic analysis : Use Michaelis-Menten plots (Vmax, Km) with tripeptide concentrations (0.1–10 mM) .

Advanced Bioactivity Discrepancies

Q: How should researchers approach conflicting bioactivity results of this compound across different cell culture models? A: Discrepancies may stem from:

- Cell line variability : Validate receptor expression (e.g., peptide transporters PEPT1/2) via qPCR .

- Assay interference : Pre-treat serum-free media to avoid binding proteins .

- Dose-response calibration : Use nonlinear regression (e.g., log[inhibitor] vs. response) to compare EC₅₀ values .

Standardization : Include positive controls (e.g., Gly-Pro-Leu) and replicate across ≥3 cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.